N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is characterized by its quinoxaline core substituted with diphenyl and di(propan-2-yl) groups, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization . One common method includes the reaction of 2,3-diphenylquinoxaline with isopropylamine under controlled conditions to introduce the di(propan-2-yl) group at the nitrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation and functionalization reactions. The process would be optimized for yield and purity, often involving catalytic agents and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Scientific Research Applications
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-diphenylquinoxaline: Lacks the di(propan-2-yl) groups, resulting in different chemical and biological properties.
2,3-diphenylpyrido[2,3-b]pyrazine: An analogue with a pyridine ring, exhibiting different electronic properties and reactivity.
Uniqueness
N,N-diisopropyl-2,3-diphenyl-6-quinoxalinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its di(propan-2-yl) groups enhance its lipophilicity and potentially its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C27H27N3O |
---|---|
Molecular Weight |
409.5g/mol |
IUPAC Name |
2,3-diphenyl-N,N-di(propan-2-yl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C27H27N3O/c1-18(2)30(19(3)4)27(31)22-15-16-23-24(17-22)29-26(21-13-9-6-10-14-21)25(28-23)20-11-7-5-8-12-20/h5-19H,1-4H3 |
InChI Key |
SPQPTBCTOYQZSU-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.